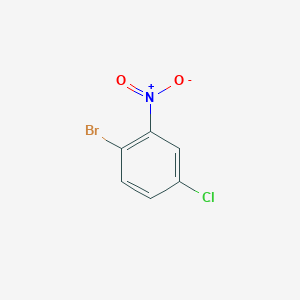

2-Bromo-5-chloronitrobenzene

Cat. No. B041759

Key on ui cas rn:

41513-04-6

M. Wt: 236.45 g/mol

InChI Key: UKTIMFAJRPSNGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04096261

Procedure details

In a 3 liter, three necked round bottom flask, provided with a mechanical stirrer, reflux condenser and thermometer (to 200° C.) was placed 300 g. (1.25 m.) 1-bromo-4-chloronitrobenzene, 140 g. (1.02 m.) anthranilic acid, and 130 ml. n-amyl alcohol. The mixture was heated in an oil bath. After most of the chemicals were dissolved (80°-90° C.) the stirrer was started. Then, 1.3 gm. copper powder and 140 gm. (1.02 m.) potassium carbonate were added all at once. A yellow voluminous froth formed but no heat of reaction. As the reaction temperature rose from 180° to 120°, a red reaction mixture became more solid and hindered further stirring. The reflux condenser was replaced to distill off the formed water and amyl alcohol. Meanwhile, the temperature of the oil bath was steadily increased and finally kept at 200°-210° for 3 hours. The oil bath was replaced by a steam bath and the excess bromochloronitrobenzene was removed by steam distillation. After removal of bromochloronitrobenzene was completed, the solution was filtered and water added making the total volume of dark red solution about 2.5 liters. The solution was cooled to room temperature overnight, and filtered. Dilute HCl (1:1) was carefully added to the filtrate until it was just acid to Congo red litmus paper. The ochre-colored precipitate was removed by filtration and washed with water (750 ml.). The product was dried in vacuo at 70°. The original dark-red filter cake was digested with hot water several times and then treated as described above to extract all the desired product. Obtained: 247 grams (83% yield) of crude N-(4-chloro-2-nitrophenyl)anthranilic acid; orange granular powder; m.p. 235°-247° C.

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15].CCCCCO.C(=O)([O-])[O-].[K+].[K+]>[Cu]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][C:14]2[C:13](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12]([OH:21])=[O:20])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(N)=CC=CC1)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Five

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

hindered further stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3 liter, three necked round bottom flask, provided with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer (to 200° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated in an oil bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After most of the chemicals were dissolved (80°-90° C.) the stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow voluminous froth formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

no heat of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 180° to 120°

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off the formed water and amyl alcohol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Meanwhile, the temperature of the oil bath was steadily increased

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil bath was replaced by a steam bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess bromochloronitrobenzene was removed by steam distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of bromochloronitrobenzene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dilute HCl (1:1) was carefully added to the filtrate until it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ochre-colored precipitate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (750 ml.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried in vacuo at 70°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract all the desired product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Obtained

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C=C1)NC=1C(C(=O)O)=CC=CC1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 247 g | |

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |